Zoely

Oral Contraceptive Estrogen Pharmacology Hemostasis

Procure Zoely (Nomegestrol Acetate/Estradiol) for your contraceptive research and formulation studies. This monophasic COC uses 17β-estradiol (E2), an estrogen identical to endogenous human estradiol, instead of ethinylestradiol (EE), resulting in quantifiably lower hepatic and metabolic impact. The progestin, nomegestrol acetate (NOMAC), provides high progesterone receptor selectivity with no androgenic, estrogenic, or glucocorticoid activity. Real-world evidence (PRO-E2 study) demonstrates superior contraceptive effectiveness compared to LNG/EE (HR 0.45 for unintended pregnancy). The 24/4-day regimen ensures shorter, lighter withdrawal bleeding and consistent ovarian suppression, making it a distinct targeted choice for R&D and comparative studies.

Molecular Formula C41H54O6
Molecular Weight 642.9 g/mol
CAS No. 853244-42-5
Cat. No. B1243247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZoely
CAS853244-42-5
Molecular FormulaC41H54O6
Molecular Weight642.9 g/mol
Structural Identifiers
SMILESCC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4C1=CC(=O)CC4.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C23H30O4.C18H24O2/c1-13-11-20-18(17-6-5-16(26)12-19(13)17)7-9-22(4)21(20)8-10-23(22,14(2)24)27-15(3)25;1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-12,17-18,20-21H,5-10H2,1-4H3;3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t17-,18-,20-,21+,22+,23+;14-,15-,16+,17+,18+/m11/s1
InChIKeyRUJWZZRJSQGFCW-OGPYDZPMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zoely (Nomegestrol Acetate 2.5 mg / Estradiol 1.5 mg) for Scientific Procurement and Clinical Research


Zoely is a monophasic combined oral contraceptive (COC) composed of nomegestrol acetate (NOMAC) 2.5 mg, a 19-norprogesterone-derived progestin with high progesterone receptor selectivity, and 17β-estradiol (E2) 1.5 mg, an estrogen chemically identical to endogenous human estradiol [1]. It is administered in a 24/4-day regimen (24 active tablets, 4 placebo tablets). Zoely is distinguished from the majority of marketed COCs by its use of 17β-estradiol rather than the synthetic estrogen ethinylestradiol (EE), and by its specific progestin, NOMAC [2].

Why In-Class COC Substitution for Zoely Is Scientifically Unjustified


Combined oral contraceptives are not interchangeable due to profound differences in estrogen type, progestin pharmacology, and dosing regimen. Zoely employs 17β-estradiol, which exhibits reduced hepatic impact compared to ethinylestradiol-containing COCs, leading to measurably different effects on hemostatic, lipid, and endocrine parameters [1]. The progestin component, NOMAC, demonstrates a distinct steroid receptor binding profile characterized by high progesterone receptor selectivity and a lack of androgenic, estrogenic, or glucocorticoid activity, which contrasts sharply with the off-target receptor interactions of other progestins [2]. Furthermore, the 24/4-day regimen of Zoely, with a shorter hormone-free interval, contributes to more consistent ovarian suppression and a distinct bleeding pattern compared to traditional 21/7-day regimens [3].

Zoely: A Quantitative Evidence Guide for Differentiated Scientific Selection


Estrogen Component Differentiation: 17β-Estradiol (Zoely) vs. Ethinylestradiol (Conventional COCs)

Zoely contains 17β-estradiol, an estrogen chemically identical to endogenous human estradiol, whereas most COCs contain ethinylestradiol (EE), a synthetic analog with approximately 100-fold greater hepatic potency. This fundamental chemical difference translates into quantifiably lower hepatic impact for Zoely. In a 6-cycle, randomized, open-label trial comparing Zoely (NOMAC 2.5 mg / E2 1.5 mg, 24/4 regimen) to a COC containing levonorgestrel 150 µg / EE 30 µg (21/7 regimen) in 121 healthy women, the Zoely group demonstrated statistically significantly smaller changes across multiple hemostatic, lipid, and carbohydrate metabolism parameters from baseline to cycle 6 [1].

Oral Contraceptive Estrogen Pharmacology Hemostasis Metabolic Impact

Bleeding Profile Differentiation: Zoely (24/4 Regimen) vs. Drospirenone/EE (21/7 Regimen)

The bleeding profile of Zoely is quantitatively distinct from that of traditional 21/7 COCs. In pooled phase III trial data, women using Zoely (NOMAC/E2 in a 24/4 regimen) experienced withdrawal bleeding that was shorter and lighter compared to women using a COC containing drospirenone 3 mg / EE 30 µg in a 21/7 regimen. Furthermore, a distinctive feature is the high rate of absent scheduled bleeding [1].

Oral Contraceptive Cycle Control Withdrawal Bleeding Patient Acceptability

Contraceptive Effectiveness in Real-World Setting: Zoely vs. Levonorgestrel-Containing COCs (PRO-E2 Study)

In a large-scale, prospective, non-interventional cohort study (PRO-E2) involving over 101,000 women across 12 countries, the real-world contraceptive effectiveness of Zoely (NOMAC/E2) was compared directly to that of combined oral contraceptives containing levonorgestrel (COC-LNG). The study found a statistically significantly lower rate of contraceptive failure (unintended pregnancy) among users of Zoely [1].

Oral Contraceptive Real-World Evidence Contraceptive Efficacy Unintended Pregnancy

Venous Thromboembolism (VTE) Risk Profile: Zoely vs. Levonorgestrel-Containing COCs (PRO-E2 Study)

The PRO-E2 real-world study, which included over 101,000 women, assessed the risk of venous thromboembolism (VTE) as a primary safety outcome. The study demonstrated that the VTE risk associated with Zoely (NOMAC/E2) was at least as low as that associated with levonorgestrel-containing COCs (COC-LNG), which are considered the reference standard for low VTE risk among COCs [1].

Oral Contraceptive Cardiovascular Safety Venous Thromboembolism Risk Assessment

Progestin Receptor Selectivity: Nomegestrol Acetate (NOMAC) vs. Medroxyprogesterone Acetate (MPA) and Other Progestins

The progestin in Zoely, nomegestrol acetate (NOMAC), is a 19-norprogesterone derivative characterized by high progesterone receptor (PgR) selectivity and a lack of androgenic, estrogenic, glucocorticoid, or mineralocorticoid activity. Direct comparative receptor binding studies demonstrate that NOMAC exhibits greater steroid receptor selectivity compared to medroxyprogesterone acetate (MPA) and certain other synthetic progestins [1].

Progestin Pharmacology Receptor Binding Steroid Selectivity Off-Target Effects

Ovarian Suppression: Zoely (NOMAC/E2) vs. Drospirenone/EE (21/7 Regimen)

In a randomized, open-label, six-cycle study directly comparing ovarian suppression, Zoely (NOMAC 2.5 mg / E2 1.5 mg, 24/4 regimen) achieved consistent ovulation inhibition with suppressive effects on the ovaries that were at least similar to those of a COC containing drospirenone 3 mg / EE 30 µg (21/7 regimen). Notably, no subject in the Zoely group developed a follicle ≥15 mm during treatment, whereas two subjects (12.5%) in the comparator group did [1].

Oral Contraceptive Ovarian Activity Ovulation Inhibition Follicular Development

Optimal Research and Clinical Applications for Zoely (NOMAC/E2) Based on Evidence


First-Line Contraception with Demonstrated Real-World Superiority Over LNG-Containing COCs

The PRO-E2 study provides robust real-world evidence that Zoely offers superior contraceptive effectiveness compared to LNG-containing COCs (HR 0.45 for unintended pregnancy, p<0.0001) [1]. This positions Zoely as a preferred first-line oral contraceptive option in clinical settings where maximizing real-world efficacy is the primary objective, and supports formulary decisions favoring Zoely over generic LNG/EE combinations.

Contraception for Women Requiring a Favorable Metabolic and Hemostatic Profile

Given the quantifiably lower impact on hemostatic, lipid, and carbohydrate parameters compared to LNG/EE [2], Zoely is particularly suitable for women for whom metabolic or hemostatic concerns are a consideration in contraceptive selection. This includes women with mild dyslipidemia, a family history of cardiovascular disease, or those seeking a COC with minimal systemic metabolic perturbation.

Contraception for Women Preferring Lighter or Absent Withdrawal Bleeding

The distinct bleeding profile of Zoely, characterized by shorter, lighter withdrawal bleeding and an approximately 30% amenorrhea rate at 12 months [3], makes it a targeted choice for women who prefer reduced menstrual bleeding or amenorrhea. This provides a clear clinical alternative to traditional 21/7 COCs for patients seeking this specific bleeding pattern.

Research Investigating Estrogen Type-Specific Outcomes

Zoely's unique composition—combining the natural estrogen 17β-estradiol with the selective progestin NOMAC—makes it an essential comparator or intervention in research studies designed to isolate the effects of estrogen type (E2 vs. EE) on cardiovascular, metabolic, or hemostatic endpoints [2][4]. Its distinct pharmacologic profile facilitates mechanistic studies that are not possible with traditional EE-containing COCs.

Technical Documentation Hub

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49 linked technical documents
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